![molecular formula C8H8ClN3 B3161572 4-氯-5-乙基-5H-吡咯并[3,2-d]嘧啶 CAS No. 871024-30-5](/img/structure/B3161572.png)

4-氯-5-乙基-5H-吡咯并[3,2-d]嘧啶

描述

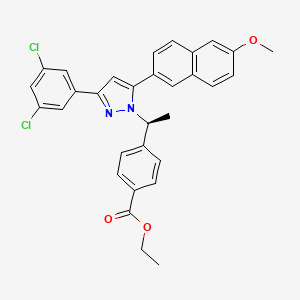

“4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, a study reported the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives using a microwave technique . Another study reported the synthesis of 2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile from 2-chloroacetonitrile and methyl formate .Molecular Structure Analysis

The molecular structure of “4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The InChI code for this compound is1S/C6H4ClN3/c7-6-5-4 (1-2-8-5)9-3-10-6/h1-3,8H . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” include a molecular weight of 153.57 . It is a solid at room temperature and should be stored in a refrigerator .科学研究应用

结构分析和晶体学

类似于 4-氯-5-乙基-5H-吡咯并[3,2-d]嘧啶的化合物的结构特征(例如具有吡咯并[3,2-d]嘧啶环的化合物)已得到广泛研究。例如,2-乙氧基-3-(4-氟苯基)-4-氧代-5-苯基-3,4-二氢-5H-吡咯并[3,2-d]嘧啶-7-碳腈的晶体结构分析揭示了对分子几何的深刻见解,包括稠合环之间的二面角以及通过氢键和 π-π 相互作用稳定晶体堆积 (何、彭和李,2007)。此类研究对于了解化合物的物理性质及其与其他分子的潜在相互作用至关重要。

合成途径和衍生物

吡咯并[3,2-d]嘧啶化合物的衍生物的合成和结构解析因其在药物化学和材料科学中的潜在应用而备受关注。例如,已经开发出 3H-吡咯并[3,2-d]嘧啶-4(5H)-酮衍生物的有效合成方法,展示了这种化学结构在生产各种取代化合物的多功能性 (何、颜和丁,2014)。这些衍生物可能具有多种应用,从药理剂到具有独特电子性质的材料。

化学性质和反应

吡咯并[3,2-d]嘧啶衍生物的化学行为(包括具有氯代和乙基取代的衍生物)一直是各种研究的主题。对这些化合物的研究通常集中于它们的反应性、通过化学反应形成新衍生物以及探索它们的潜在生物活性。例如,新型吡唑并嘧啶衍生物的合成和抗菌评价突出了该化合物在创建具有潜在治疗应用的生物活性分子中的基础作用 (Rahmouni 等人,2016)。

材料科学和光物理性质

4-氯-5-乙基-5H-吡咯并[3,2-d]嘧啶的衍生物也因其光物理性质而受到研究,这对于光电和材料科学中的应用至关重要。专注于衍生自嘧啶的新型杂环系统的光致发光、X 射线分析和荧光特性的研究为开发具有特定光学性质的新材料提供了宝贵的见解 (Ebrahimpour 等人,2017)。

作用机制

Target of Action

The primary target of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .

Mode of Action

4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine inhibits the growth of bacteria by binding to the DNA gyrase . This binding prevents the enzyme from breaking down the bacterial DNA, thereby inhibiting DNA replication and bacterial growth .

Biochemical Pathways

The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting this enzyme, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, which inhibits their growth .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By preventing DNA replication, the compound effectively stops the bacteria from multiplying, which can help to control bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

安全和危害

生化分析

Biochemical Properties

4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with certain enzymes and proteins. For instance, it has been reported to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .

Cellular Effects

Its ability to bind to DNA gyrase and RNA polymerase suggests that it may influence cell function by affecting DNA replication and RNA transcription .

Molecular Mechanism

The molecular mechanism of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine involves binding interactions with biomolecules. By binding to DNA gyrase, it prevents the enzyme from breaking down bacterial DNA, thereby inhibiting DNA replication . Its binding to RNA polymerase also inhibits the transcription process, further affecting cellular function .

属性

IUPAC Name |

4-chloro-5-ethylpyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-2-12-4-3-6-7(12)8(9)11-5-10-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNOHXNCJWNQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00832984 | |

| Record name | 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00832984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871024-30-5 | |

| Record name | 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00832984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B3161517.png)

![Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3161541.png)